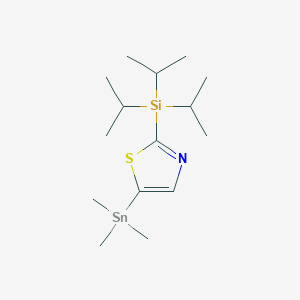
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with triisopropylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.
化学反应分析
Types of Reactions
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar solvents and mild temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in an inert atmosphere with solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functional characteristics.
作用机制
The mechanism of action of 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The triisopropylsilyl and trimethylstannyl groups can also influence the compound’s reactivity and binding affinity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but with different alkyl groups attached to the tin atom.
2-(Trimethylsilyl)thiazole: Contains a trimethylsilyl group instead of a triisopropylsilyl group.
2-(2-Hydrazinyl)thiazole: Contains a hydrazinyl group, which imparts different chemical properties.
Uniqueness
2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole is unique due to the presence of both triisopropylsilyl and trimethylstannyl groups, which provide distinct steric and electronic effects. These features make the compound particularly useful in specific synthetic applications and research studies, where its reactivity and binding properties can be leveraged to achieve desired outcomes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H31NSSiSn |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
tri(propan-2-yl)-(5-trimethylstannyl-1,3-thiazol-2-yl)silane |
InChI |
InChI=1S/C12H22NSSi.3CH3.Sn/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12;;;;/h7,9-11H,1-6H3;3*1H3; |
InChI 键 |
OSMDGYHIEYRYQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C1=NC=C(S1)[Sn](C)(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


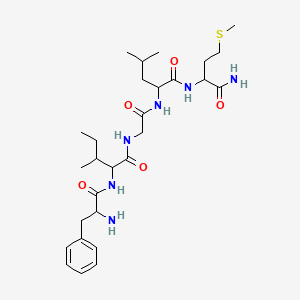
![4a,14b-Dihydro-4b1,5,10,15-tetraazanaphtho[1,2,3-gh]tetraphene-2,3,7,8,12,13-hexaol](/img/structure/B12296091.png)
![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)
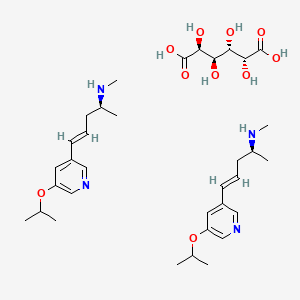
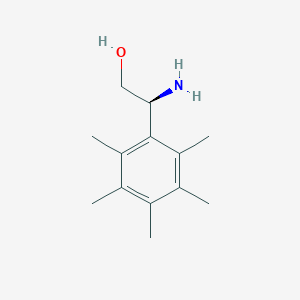
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)
![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)
![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)
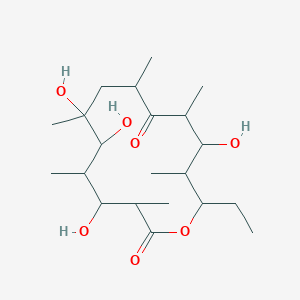

![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)
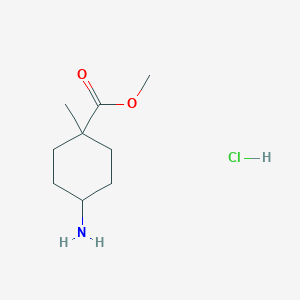
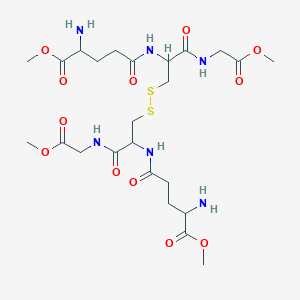
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
